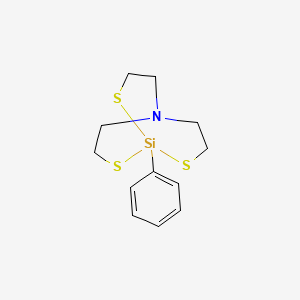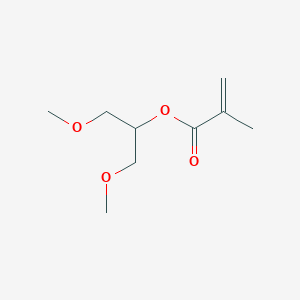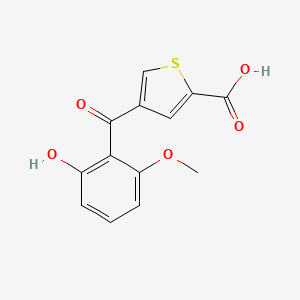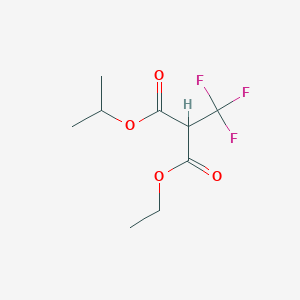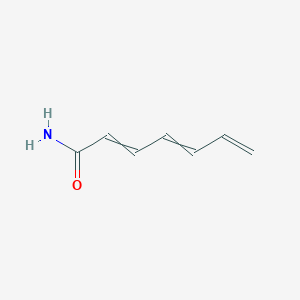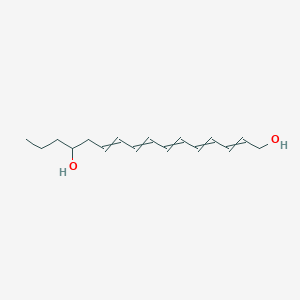
Hexadeca-2,4,6,8,10-pentaene-1,13-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadeca-2,4,6,8,10-pentaene-1,13-diol: is an organic compound with the molecular formula C16H24O2 . It contains a total of 41 bonds, including 17 non-hydrogen bonds, 5 multiple bonds, 9 rotatable bonds, 5 double bonds, and 2 hydroxyl groups . This compound is characterized by its unique structure, which includes both primary and secondary alcohol groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexadeca-2,4,6,8,10-pentaene-1,13-diol typically involves the following steps:
Formation of the pentaene backbone: This can be achieved through various organic reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction, which are commonly used to form conjugated dienes and polyenes.
Introduction of hydroxyl groups: The hydroxyl groups can be introduced through hydroboration-oxidation or other suitable methods to ensure the correct positioning of the primary and secondary alcohols.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Hexadeca-2,4,6,8,10-pentaene-1,13-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and strong bases like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of hexadeca-2,4,6,8,10-pentane-1,13-diol.
Substitution: Formation of ethers or esters, depending on the substituent introduced.
Scientific Research Applications
Hexadeca-2,4,6,8,10-pentaene-1,13-diol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of hexadeca-2,4,6,8,10-pentaene-1,13-diol involves its interaction with molecular targets through its hydroxyl groups and conjugated double bonds. These interactions can lead to various biological effects, such as enzyme inhibition or activation, and modulation of cellular pathways. The specific molecular targets and pathways involved depend on the context of its application.
Comparison with Similar Compounds
Hexadeca-2,4,6,8,10-pentaene-1,13-diol can be compared with other similar compounds, such as:
Hexadeca-2,4,6,8,10-pentaene: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
Hexadeca-2,4,6,8,10-pentaene-1-ol: Contains only one hydroxyl group, leading to different reactivity and applications.
Hexadeca-2,4,6,8,10-pentaene-1,13-dione: Contains carbonyl groups instead of hydroxyl groups, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its combination of a conjugated pentaene backbone with both primary and secondary alcohol groups, providing a versatile platform for various chemical reactions and applications.
Properties
CAS No. |
62908-08-1 |
|---|---|
Molecular Formula |
C16H24O2 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
hexadeca-2,4,6,8,10-pentaene-1,13-diol |
InChI |
InChI=1S/C16H24O2/c1-2-13-16(18)14-11-9-7-5-3-4-6-8-10-12-15-17/h3-12,16-18H,2,13-15H2,1H3 |
InChI Key |
IKXVFBGDFMVZDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC=CC=CC=CC=CC=CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


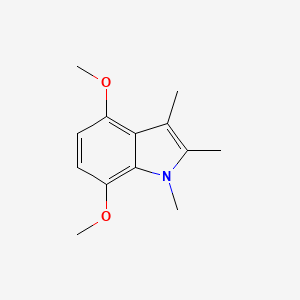
![1,1'-Oxybis[2,3,5,6-tetrabromo-4-(chloromethyl)benzene]](/img/structure/B14518308.png)
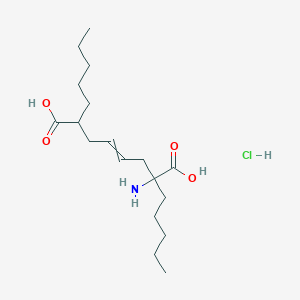
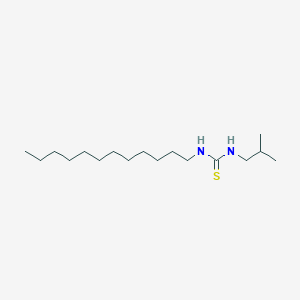
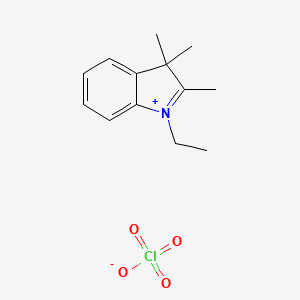
![2-[(E)-tert-Butyldiazenyl]butane-2-peroxol](/img/structure/B14518325.png)
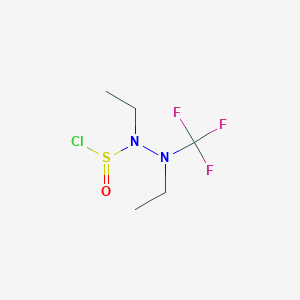
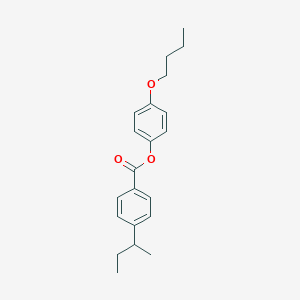
![3-benzyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B14518353.png)
